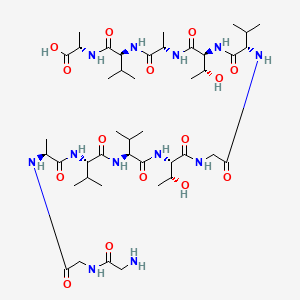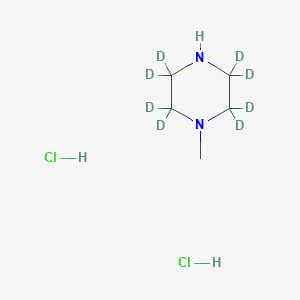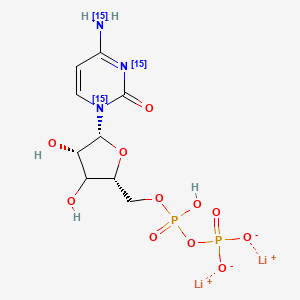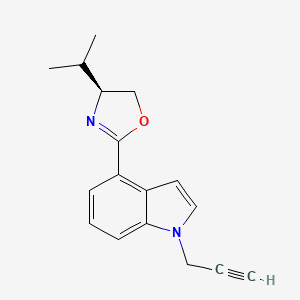
(S,E)-TCO2-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-TCO2-PEG3-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid group. The combination of these functional groups imparts specific reactivity and solubility characteristics, making it valuable for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG3-acid typically involves multiple steps, starting with the preparation of the trans-cyclooctene (TCO) moiety. This can be achieved through the ring-closing metathesis of diene precursors under specific conditions. The PEG linker is then attached via a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S,E)-TCO2-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S,E)-TCO2-PEG3-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s PEG linker enhances solubility and biocompatibility, making it useful for drug delivery systems and bioconjugation.
Medicine: It is employed in the development of targeted therapies and diagnostic agents.
Industry: The compound’s unique properties are leveraged in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which (S,E)-TCO2-PEG3-acid exerts its effects is primarily through its functional groups. The TCO moiety can undergo bioorthogonal reactions, allowing for selective modification of biomolecules in complex environments. The PEG linker provides solubility and reduces immunogenicity, while the carboxylic acid group can participate in various binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S,E)-TCO2-PEG4-acid: Similar structure with an additional PEG unit, offering increased solubility.
(S,E)-TCO2-PEG2-acid: Shorter PEG linker, resulting in different solubility and reactivity profiles.
(S,E)-TCO2-PEG3-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and applications.
Uniqueness
(S,E)-TCO2-PEG3-acid stands out due to its balanced properties, offering optimal solubility, reactivity, and biocompatibility. Its specific combination of functional groups makes it versatile for a wide range of applications, from chemical synthesis to biomedical research.
Properties
Molecular Formula |
C18H31NO7 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |
InChI Key |
ODMCISILWXXSNL-MQDFFIGUSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






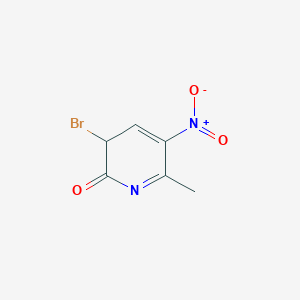
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)

![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)


